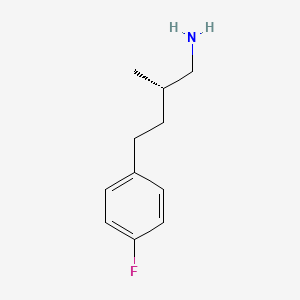

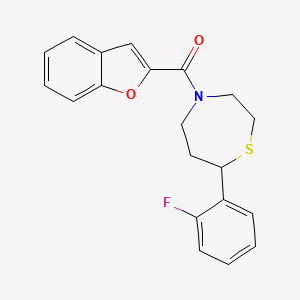

![molecular formula C16H20FNO4 B2822661 3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902960-03-5](/img/structure/B2822661.png)

3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide” is a chemical compound. It is related to 3-Fluoro-4-methoxybenzoic acid, which is a fluorinated para-anisic acid derivative .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 3-Fluoro-4-methoxybenzoic acid can undergo Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease . Furthermore, it can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction . Additionally, it can be modified into hydrazide which is used in the synthesis of oxadiazoles for antimicrobial applications .Applications De Recherche Scientifique

Fluorinated Benzamides in Antibacterial Drug Research

A study by Straniero et al. (2023) explored 2,6-difluorobenzamides, closely related to the specified compound, for their potential as antibacterial drugs. These compounds, particularly 1,4-tetrahydronaphthodioxane benzamides, have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Their potential as fluorescent probes for investigating bacterial cell division processes was highlighted, underscoring their scientific value in microbiological and pharmacological research (Straniero et al., 2023).

Fluorine-18 Labeling for PET Imaging

Lang et al. (1999) synthesized fluorinated derivatives, similar to the mentioned compound, for use in positron emission tomography (PET) imaging. These compounds, including fluorine-18-labeled benzamides, were evaluated for their biological properties in rats. Their research contributes to the understanding of how fluorinated compounds can be used in neuroimaging, particularly for assessing brain receptor distribution (Lang et al., 1999).

Synthesis of Fluorinated Compounds for Medical Applications

Research by Owton et al. (1995) involved synthesizing various fluorinated compounds, including those structurally related to the specified chemical. Their work aimed at improving systemic exposure in medical applications, highlighting the role of fluorinated compounds in enhancing drug efficacy and bioavailability (Owton et al., 1995).

Fluorine-Containing Benzamides in Tumor Imaging

A study by Tu et al. (2007) developed fluorine-containing benzamide analogs for PET imaging of sigma-2 receptor status in solid tumors. This research showcases the application of fluorinated benzamides in cancer diagnostics, offering insights into tumor biology and potential therapeutic targets (Tu et al., 2007).

Fluorescence in Fluorinated Liquid Crystals

Praveen and Ojha (2012) conducted a study on fluorinated liquid crystals, which are structurally related to the compound . They investigated the photoresponsive behavior of these crystals, providing valuable information about enhancing UV stability while maintaining conductivity. This research is significant in materials science, particularly in the development of new materials with unique optical properties (Praveen & Ojha, 2012).

Propriétés

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-fluoro-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-20-13-4-2-10(8-12(13)17)16(19)18-11-3-5-14-15(9-11)22-7-6-21-14/h2,4,8,11,14-15H,3,5-7,9H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZYYQOVOQYGCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCC3C(C2)OCCO3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)

![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)